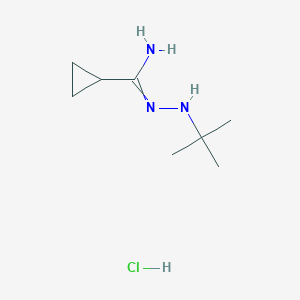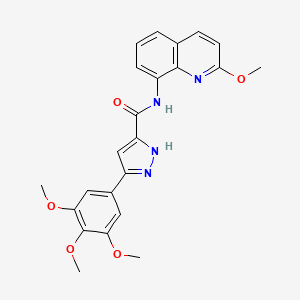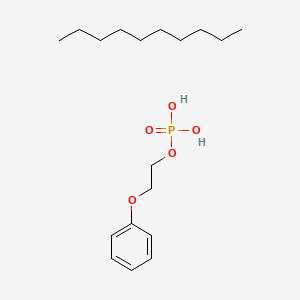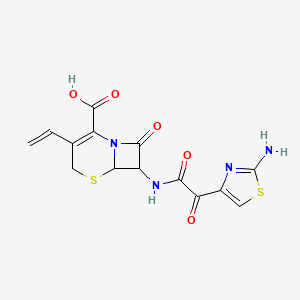![molecular formula C23H17N3O5 B14107049 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107049.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which has been used to synthesize similar compounds . The reaction conditions often include the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反応の分析
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities. Similar compounds have shown promise in anticancer research, suggesting that this compound might also possess bioactive properties .
Medicine
The medicinal applications of this compound are of particular interest. Its structural features suggest potential as a drug candidate, particularly in the development of anticancer agents. Research is ongoing to explore its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure might lend itself to applications in material science, such as the creation of novel polymers or advanced materials.
作用機序
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is not fully understood. similar compounds have been shown to interact with molecular targets such as tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved likely include modulation of microtubule dynamics and interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione apart from these similar compounds is its combination of a benzodioxole moiety with a pyrido[3,2-d]pyrimidine core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C23H17N3O5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-ylmethyl)-1-phenacylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17N3O5/c27-18(16-5-2-1-3-6-16)13-25-17-7-4-10-24-21(17)22(28)26(23(25)29)12-15-8-9-19-20(11-15)31-14-30-19/h1-11H,12-14H2 |
InChIキー |
LPCKMIVBXUAGER-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106978.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106979.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106991.png)

![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106999.png)
![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14107004.png)
![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107005.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107018.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B14107026.png)
![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107039.png)


